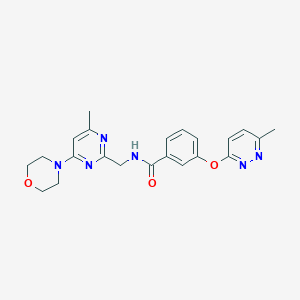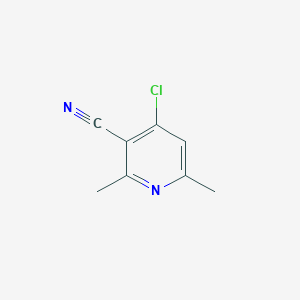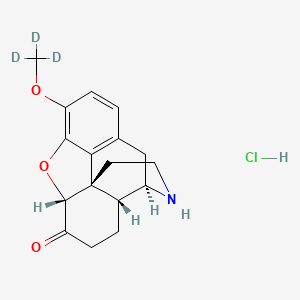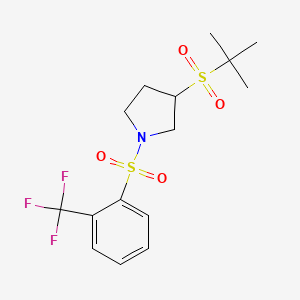
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide" is a synthetic molecule that appears to be related to a class of benzamide derivatives. These derivatives have been explored for various biological activities, including gastrokinetic effects and anticancer properties. The structure of the compound suggests that it may have been designed to interact with specific biological targets, potentially by inhibiting certain enzymes or receptor activities .
Synthesis Analysis
The synthesis of related benzamide derivatives typically involves the preparation of substituted benzamide cores followed by the introduction of various functional groups. For instance, in the synthesis of gastrokinetic agents, the introduction of a morpholine group and various substituents at the N-4 position of the benzamide ring has been shown to enhance activity . Similarly, the synthesis of benzamide derivatives with anticancer activity involves the incorporation of a 5-methylpyridazin-3(2H)-one fragment and a morpholine group, indicating that these moieties are crucial for the biological activity . The synthesis processes are likely to involve multiple steps, including condensation reactions, and are guided by structure-activity relationship (SAR) studies.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is critical in determining their biological activity. For example, the presence of a morpholine group and specific substituents can significantly influence the potency and selectivity of these compounds. X-ray crystallography and spectroscopic techniques such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize these molecules. These techniques provide detailed information about the molecular conformation, which is essential for understanding the interaction with biological targets .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the presence of a morpholine group can facilitate nucleophilic substitution reactions, which are often used to introduce additional functional groups into the molecule. These reactions can be used to modify the chemical structure and, consequently, the biological activity of the compounds. The reactivity of these molecules can also be influenced by the presence of internal hydrogen bonding, which can make the molecule more rigid and potentially affect its interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as melting points, solubility, and stability, are important for their practical application. These properties are influenced by the molecular structure and can be determined through various analytical techniques. For example, the melting point range can provide information about the purity and stability of the compound. The vibrational frequencies obtained from FTIR analysis can give insights into the functional groups present in the molecule. Additionally, the chemical shifts observed in NMR spectroscopy can help in elucidating the structure of the compound .
科学的研究の応用
Heterocyclic Compound Synthesis
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is involved in the synthesis of novel heterocyclic compounds showing potential biological activities. For instance, its derivatives have been synthesized to exhibit anti-inflammatory and analgesic properties. The modification of its structure allows for the creation of diverse heterocyclic frameworks with significant pharmacological potential (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and tested for their antimicrobial efficacy. The structural modification, particularly with morpholine groups, has shown promising results in enhancing antimicrobial activity against a range of bacterial and fungal pathogens (Devarasetty et al., 2019).
Anticancer Research
The compound's derivatives have also been explored for their anticancer activities. For example, the introduction of a 5-methylpyridazin-3(2H)-one fragment to the compound's structure has been found to significantly inhibit cancer cell proliferation in several cancer cell lines, highlighting its potential as a lead compound in cancer therapy research (Xiong et al., 2020).
Enzyme Inhibition
The compound has been utilized in the synthesis of inhibitors targeting specific enzymes, demonstrating its versatility in drug design and discovery. This approach allows for the development of targeted therapies with minimized side effects, particularly in diseases where specific enzyme activities are dysregulated (Zhou et al., 2008).
Drug Synthesis and Characterization
Derivatives of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide have been synthesized and characterized for their potential as drug candidates. These studies involve detailed chemical synthesis processes, followed by characterization using various analytical techniques to understand their structure-activity relationships and potential therapeutic applications (Adam et al., 2016).
特性
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3/c1-15-6-7-21(27-26-15)31-18-5-3-4-17(13-18)22(29)23-14-19-24-16(2)12-20(25-19)28-8-10-30-11-9-28/h3-7,12-13H,8-11,14H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYCTXHJFNZQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC(=CC(=N3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2518052.png)
![N-benzyl-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2518053.png)
![N-(2,5-dimethylphenyl)-2-((oxo-8-(thiophen-2-yl)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2518056.png)

![Methyl 3-(2,6-dichlorophenyl)-5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-4-isoxazolecarboxylate](/img/structure/B2518061.png)




![3-chloro-N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2518067.png)
![ethyl 4-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2518068.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2518070.png)
![N'-[(furan-2-yl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2518072.png)
